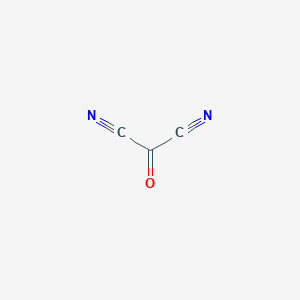
Trimethylamine oxide
Descripción general
Descripción
Trimethylamine N-oxide (TMAO) is an organic compound with the formula (CH3)3NO . It is in the class of amine oxides and is usually encountered as the dihydrate . Both the anhydrous and hydrated materials are white, water-soluble solids . TMAO is found in the tissues of marine crustaceans and marine fish, where it prevents water pressure from distorting proteins and thus killing the animal .
Synthesis Analysis
TMAO can be synthesized from trimethylamine by treatment with hydrogen peroxide . The reaction is as follows: H2O2 + (CH3)3N → H2O + (CH3)3NO .
Molecular Structure Analysis
TMAO adopts a skewed tetrahedral structure with a charged oxygen capable of accepting hydrogen bonds (H bonds) and three hydrophobic (methyl) groups .
Chemical Reactions Analysis
The reaction of trimethylamine with ethylene oxide produces choline base or choline chloride when trimethylammonium chloride is used . Trimethylamine can be oxidized with hydrogen peroxide or a peracid to yield trimethylamine oxide .
Physical And Chemical Properties Analysis
TMAO is a colorless solid with good solubility in water . Its chemical formula is C3H9NO and its molar mass is 75.11 . It has a melting point of 220 to 222 °C (428 to 432 °F; 493 to 495 K) .
Aplicaciones Científicas De Investigación
Cardiovascular Health and Disease
Specific Scientific Field
Cardiology, vascular biology, and metabolic research.
Summary
TMAO has been associated with cardiovascular diseases, including atherosclerosis, hypertension, and heart failure. It is produced in the gut by the metabolism of dietary choline and carnitine. Elevated TMAO levels are linked to increased risk of cardiovascular events.
Methods and Experimental Procedures
Researchers typically measure TMAO levels in blood or urine samples using mass spectrometry or other analytical techniques. Animal models and clinical studies explore the relationship between TMAO and cardiovascular health.
Results and Outcomes
Studies have shown that high TMAO levels correlate with adverse cardiovascular outcomes. TMAO promotes inflammation, endothelial dysfunction, and lipid accumulation in blood vessels. It may serve as a biomarker for assessing cardiovascular risk .
Exercise Performance Enhancement
Specific Scientific Field
Sports science, exercise physiology, and muscle biology.
Summary
TMAO has been investigated for its potential to improve exercise performance by reducing oxidative stress. It activates the Nrf2 signaling pathway, which enhances antioxidant defenses.
Methods and Experimental Procedures
In vitro experiments use cultured muscle cells (C2C12 cells) subjected to oxidative stress. Researchers administer TMAO treatment and assess changes in gene expression (Nrf2, HO-1, NQO1, CAT). In vivo studies involve exhaustive swimming tests in mice with TMAO supplementation.
Results and Outcomes
TMAO protects muscle cells from oxidative damage. In mice, TMAO treatment prolongs swimming endurance, increases antioxidant levels, and upregulates Nrf2-related genes in skeletal muscle .
Protein Folding Studies
Specific Scientific Field
Biochemistry and protein science.
Summary
TMAO is used in protein folding experiments to counteract the unfolding effects of urea. It stabilizes protein structures and helps maintain their native conformations.
Methods and Experimental Procedures
Researchers add TMAO to protein solutions and monitor changes in protein stability using spectroscopic techniques. They compare folding behavior in the presence of TMAO and other denaturants.
Results and Outcomes
TMAO mitigates urea-induced protein denaturation, making it valuable for understanding protein folding pathways and stability .
Biomarker for Disease Prediction
Specific Scientific Field
Clinical biochemistry and epidemiology.
Summary
TMAO has emerged as a potential circulating biomarker for predicting cardio-metabolic diseases (e.g., diabetes, kidney disease). Elevated TMAO levels correlate with chronic inflammation and disease progression.
Methods and Experimental Procedures
Large-scale epidemiological studies measure TMAO levels in human populations. Researchers analyze associations between TMAO, disease risk, and outcomes.
Results and Outcomes
TMAO may aid in risk stratification, prevention, and personalized treatments for cardio-metabolic diseases .
Organometallic Chemistry
Specific Scientific Field
Chemistry and catalysis.
Summary
TMAO serves as a decarbonylation agent in organometallic reactions. It facilitates nucleophilic abstraction, leading to the removal of carbonyl groups from metal complexes.
Methods and Experimental Procedures
Researchers mix TMAO with metal carbonyl complexes and study the resulting reactions. They analyze products using spectroscopy and other analytical methods.
Results and Outcomes
TMAO effectively promotes decarbonylation reactions, providing insights into metal-catalyzed transformations .
Gut Microbiome Modulation
Specific Scientific Field
Microbiology and gut health.
Summary
TMAO metabolism involves gut bacteria. Modulating the gut microbiome may impact TMAO levels and associated health outcomes.
Methods and Experimental Procedures
Studies involve analyzing gut microbial communities, dietary interventions, and probiotics. Researchers explore how gut bacteria influence TMAO production.
Results and Outcomes
Understanding gut-microbiome interactions with TMAO metabolism could lead to novel therapeutic approaches for preventing cardio-metabolic diseases .
Safety And Hazards
Direcciones Futuras
There are many challenges that need to be addressed in human gut microbiome researches, which is closely related to TMAO . The exploration of the aging mechanism is still ongoing . TMAO has been suggested as an independent predictor of cardiovascular disease (CVD) risk and mortality . Therefore, TMAO treatment may be a promising strategy to alleviate oxidative stress damage in skeletal muscle .
Propiedades
IUPAC Name |
N,N-dimethylmethanamine oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO/c1-4(2,3)5/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYPYRKYUKCHHIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8049678 | |
| Record name | N,N-Dimethyl-methanamine-N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8049678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
75.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless solid; Highly hygroscopic; [Merck Index], Solid, Colourless to yellow solid; Odourless | |
| Record name | Trimethylamine-N-oxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18356 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Trimethylamine N-oxide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000925 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Trimethylamine oxide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1603/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
454 mg/mL, Soluble in water, Soluble (in ethanol) | |
| Record name | Trimethylamine N-oxide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000925 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Trimethylamine oxide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1603/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Trimethylamine oxide | |
CAS RN |
1184-78-7 | |
| Record name | Trimethylamine oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1184-78-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethyloxamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001184787 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimethylamine oxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408426 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methanamine, N,N-dimethyl-, N-oxide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N-Dimethyl-methanamine-N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8049678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethylamine, N-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.341 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIMETHYLAMINE OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FLD0K1SJ1A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Trimethylamine N-oxide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000925 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
95 - 99 °C | |
| Record name | Trimethylamine N-oxide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000925 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2,4,5-Trioxa-1,3-dialuminabicyclo[1.1.1]pentane](/img/structure/B72845.png)



![Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate](/img/structure/B72854.png)
![(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanamide](/img/structure/B72855.png)